
Manganese--thulium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese–thulium (2/1) typically involves high-temperature solid-state reactions. One common method is the direct combination of elemental manganese and thulium in a stoichiometric ratio. The elements are mixed and heated in an inert atmosphere, such as argon, to prevent oxidation. The reaction is carried out at temperatures ranging from 800°C to 1200°C, depending on the desired phase and purity of the product .
Industrial Production Methods
Industrial production of manganese–thulium (2/1) may involve more sophisticated techniques, such as arc melting or induction melting, to ensure uniformity and high purity. These methods allow for precise control over the reaction conditions and the composition of the final product. Additionally, techniques like powder metallurgy can be employed to produce fine powders of the compound, which are useful for various applications.
化学反応の分析
Types of Reactions
Manganese–thulium (2/1) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of manganese and thulium.
Reduction: It can be reduced back to its elemental forms under appropriate conditions.
Substitution: The manganese or thulium atoms can be partially substituted with other metals to form new intermetallic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of manganese–thulium (2/1) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions may be carried out in the presence of oxygen or air at elevated temperatures, while reduction reactions can be performed using hydrogen gas or other reducing agents .
Major Products Formed
The major products formed from the reactions of manganese–thulium (2/1) depend on the specific reaction conditions. Oxidation typically yields manganese and thulium oxides, while reduction can regenerate the elemental metals. Substitution reactions can produce a variety of new intermetallic compounds with different properties.
科学的研究の応用
Manganese–thulium (2/1) has several scientific research applications, including:
Materials Science: The compound is studied for its unique magnetic and electronic properties, which make it a candidate for advanced materials in electronics and spintronics.
Energy Storage: The compound’s electrochemical properties are being explored for use in batteries and supercapacitors.
Biomedical Applications: Research is ongoing into the potential use of manganese–thulium (2/1) in medical imaging and as a therapeutic agent.
作用機序
The mechanism by which manganese–thulium (2/1) exerts its effects depends on the specific application. In catalysis, the compound’s surface properties and electronic structure play a crucial role in facilitating chemical reactions. For example, the presence of manganese can enhance the compound’s ability to activate molecular oxygen, making it an effective catalyst for oxidation reactions .
In biomedical applications, the compound’s interaction with biological molecules and cells is of interest. Manganese ions are known to participate in various biochemical pathways, and their incorporation into manganese–thulium (2/1) may enhance the compound’s activity in medical imaging or therapy .
類似化合物との比較
Manganese–thulium (2/1) can be compared with other intermetallic compounds, such as manganese–yttrium (2/1) and manganese–erbium (2/1). These compounds share similar structural characteristics but differ in their specific properties and applications. For example:
Manganese–yttrium (2/1): This compound has been studied for its magnetic properties and potential use in magnetic refrigeration.
Manganese–erbium (2/1):
The uniqueness of manganese–thulium (2/1) lies in its specific combination of manganese and thulium, which imparts distinct magnetic and electronic properties that are not found in other similar compounds.
Conclusion
Manganese–thulium (2/1) is a fascinating intermetallic compound with a wide range of potential applications in materials science, catalysis, energy storage, and biomedicine. Its unique properties arise from the combination of manganese and thulium, making it a subject of ongoing research and interest in various scientific fields.
特性
CAS番号 |
12033-01-1 |
|---|---|
分子式 |
Mn2Tm |
分子量 |
278.81030 g/mol |
IUPAC名 |
manganese;thulium |
InChI |
InChI=1S/2Mn.Tm |
InChIキー |
DDBIMWQQGNNFKI-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Mn].[Tm] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


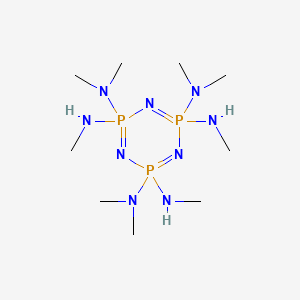

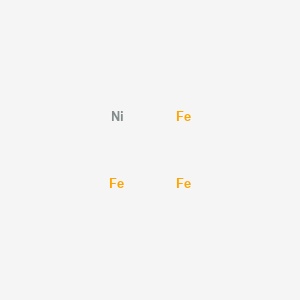
![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)

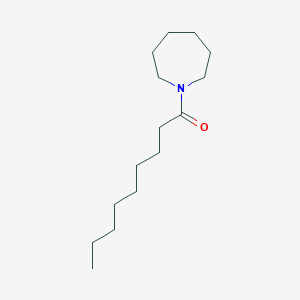
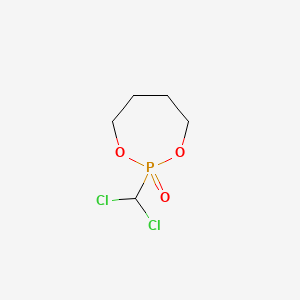

![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
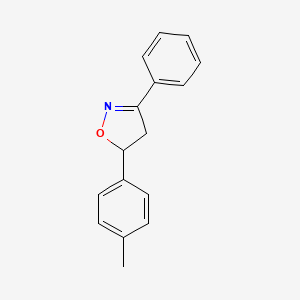
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)

